Hypoiodous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

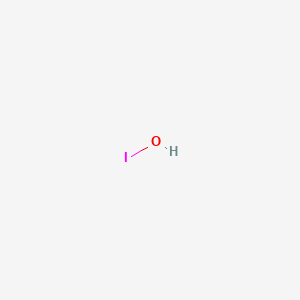

Hypoiodous acid (HIO) is a highly reactive oxidizing agent that plays a significant role in various biological processes. It is a halogenated oxyacid that contains iodine in its most reactive state. HIO has been extensively studied for its potential applications in various scientific research fields, including biochemistry, microbiology, and medicine.

Aplicaciones Científicas De Investigación

2. Environmental Chemistry HOI plays a role in environmental chemistry, particularly in the iodine-water chemistry. It is a volatile species formed by the hydrolysis of iodine, and its understanding is essential for evaluating iodine source terms in various environmental contexts. Studies have focused on determining the partition coefficient of HOI to understand its behavior in different phases, which is crucial for environmental assessments and predictions (Harrell et al., 1986).

3. Oceanography In the study of ocean chemistry, hypoiodous acid has been proposed as a significant form of oxidized iodine in seawater. This suggestion contributes to understanding the overall iodine cycle in marine environments, which is important for marine biology and geochemical cycles (Sugawara et al., 1958).

4. Antimicrobial Applications The antimicrobial properties of HOI have been explored, particularly in relation to its stability and effectiveness. Research has shown that hypoiodous acid can be an effective antimicrobial compound, potentially useful in food products and other applications where microbial control is essential. Studies have investigated its stability over time and at various temperatures, which is crucial for its practical application (Al-Baarri et al., 2019).

5. Analytical Chemistry HOI has been studied for its reactivity and analytical applications. For instance, its reaction with iodomethane and olefins has been investigated, providing insights into the generation and application of HOI in analytical methods. These studies contribute to our understanding of the reactivity of HOI and its potential use in various chemical analyses (Asensio et al., 1999).

6. Chemical Kinetics Research has also focused on the kinetics of reactions involving HOI, such as its disproportionation. Understanding the kinetics of these reactions is crucial for applications in chemical synthesis and environmental chemistry. Studies have provided valuable data on the reaction rates and conditions affecting the behavior of HOI in various chemical processes (Truesdale et al., 1995).

7. Water Treatment In the context of water treatment, the reactivity of hypoiodous acid is significant for managing iodine in oxidative drinking water treatment. Its reactions and stability in this environment are important for understanding how to control the formation of potentially harmful iodoorganic compounds, which can cause taste and odor problems in drinking water (Bichsel, 2000).

8. Computational Chemistry Computational studies have investigated the properties of hypoiodous acid, providing insights into its molecular structure, bond lengths, vibrations, and energies. This theoretical work aids in the understanding of HOI at the molecular level, which is essential for its application in various scientific fields (Begovic et al., 2004).

Propiedades

Número CAS |

14332-21-9 |

|---|---|

Nombre del producto |

Hypoiodous acid |

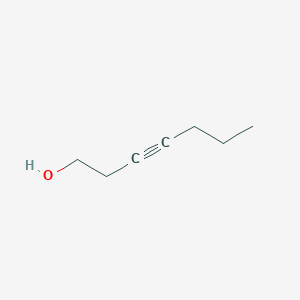

Fórmula molecular |

HIO |

Peso molecular |

143.912 g/mol |

Nombre IUPAC |

hypoiodous acid |

InChI |

InChI=1S/HIO/c1-2/h2H |

Clave InChI |

GEOVEUCEIQCBKH-UHFFFAOYSA-N |

SMILES |

OI |

SMILES canónico |

OI |

Otros números CAS |

14696-98-1 14332-21-9 |

Números CAS relacionados |

22468-64-0 (hydrochloride salt) |

Sinónimos |

HOI hypoiodite hypoiodite ion hypoiodous acid hypoiodous acid, 131I-labeled hypoiodous acid, potassium salt hypoiodous acid, sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)